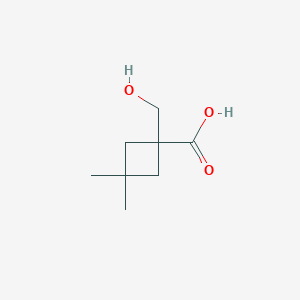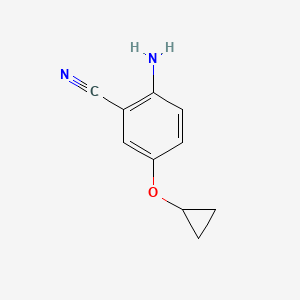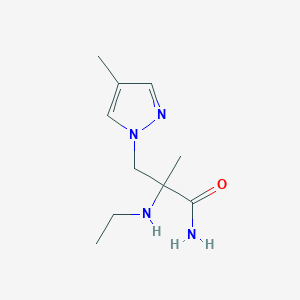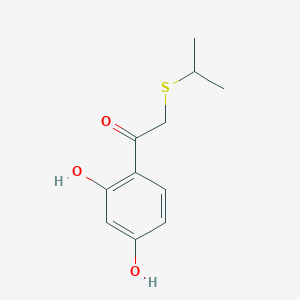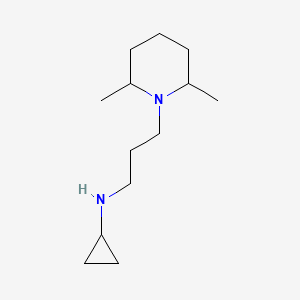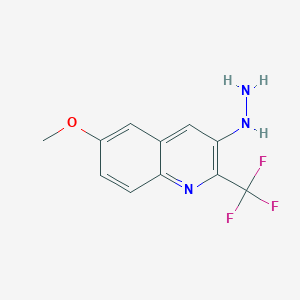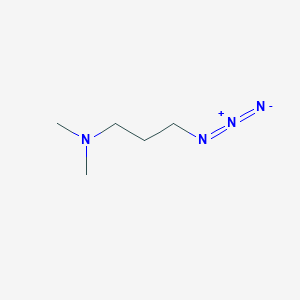
(3-Azidopropyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Azidopropyl)dimethylamine is an organic compound with the molecular formula C5H12N4 It is a derivative of dimethylamine, where the hydrogen atoms on the nitrogen are replaced by a propyl chain with an azide group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)dimethylamine typically involves the reaction of 3-chloropropylamine with sodium azide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The general reaction scheme is as follows:
Cl-(CH2)3NH2+NaN3→N3-(CH2)3NH2+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted amines or thiols.
Reduction: (3-Aminopropyl)dimethylamine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(3-Azidopropyl)dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, improving product quality and efficiency.
Mechanism of Action
The mechanism of action of (3-Azidopropyl)dimethylamine largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the azide group is converted to an amine group through the transfer of electrons from the reducing agent. In cycloaddition reactions, the azide group forms a triazole ring through a concerted mechanism involving the formation of a 1,3-dipole intermediate .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
(3-Aminopropyl)dimethylamine: Similar structure but with an amine group instead of an azide group.
Trimethylamine: An amine with three methyl groups attached to the nitrogen.
Uniqueness
(3-Azidopropyl)dimethylamine is unique due to the presence of the azide group, which imparts distinct reactivity compared to other amines. The azide group allows for participation in cycloaddition reactions, which are not possible with simple amines like dimethylamine or trimethylamine .
Properties
Molecular Formula |
C5H12N4 |
|---|---|
Molecular Weight |
128.18 g/mol |
IUPAC Name |
3-azido-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12N4/c1-9(2)5-3-4-7-8-6/h3-5H2,1-2H3 |
InChI Key |
UGCQSNBUMGFAFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


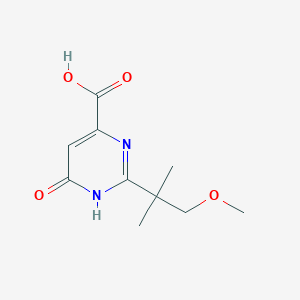
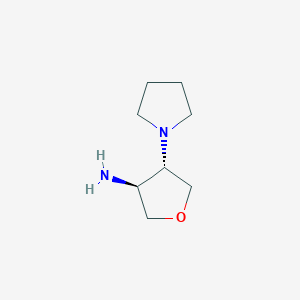
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)

![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)

![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
